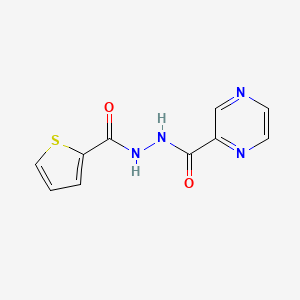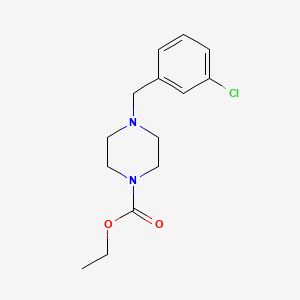
ethyl 4-(3-chlorobenzyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(3-CHLOROBENZYL)-1-METHYL-4-PIPERIDINYL ETHYL CARBONATE HYDROCHLORIDE” is somewhat similar to the one you’re asking about . It has a linear formula of C16H23Cl2NO3 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound can often be inferred from its linear formula. For the similar compound “4-(3-CHLOROBENZYL)-1-METHYL-4-PIPERIDINYL ETHYL CARBONATE HYDROCHLORIDE”, the linear formula is C16H23Cl2NO3 .Chemical Reactions Analysis
Benzene, a component of many aromatic compounds, can undergo electrophilic aromatic substitution because aromaticity is maintained . Oxidation of alkyl side-chains is also a common reaction for alkylbenzenes .科学研究应用
Pharmaceutical Synthesis
Ethyl 4-(3-chlorobenzyl)-1-piperazinecarboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of chirality, which is crucial for the activity of many drugs. For instance, it can be used to synthesize chiral alcohols that serve as building blocks for anticholesterol drugs, β-lactam antibiotics, anticancer drugs, and other significant pharmaceuticals .
Enzymatic Research
The compound’s benzylic position is particularly reactive, making it a subject of interest in enzymatic studies. Researchers can use it to investigate the specificity and mechanism of enzymes like carbonyl reductases, which are involved in the reduction of ketones to secondary alcohols . This has implications for understanding enzyme-catalyzed reactions in metabolic pathways.
Biocatalysis
The compound is a substrate for biocatalytic processes, where enzymes are used to perform chemical transformations. Its conversion to other valuable chiral intermediates can be optimized through biocatalysis, which is a greener alternative to traditional chemical synthesis, reducing the need for harsh conditions and toxic reagents .
作用机制
The mechanism of action for these types of compounds often involves electrophilic aromatic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
安全和危害
While specific safety data for “ethyl 4-(3-chlorobenzyl)-1-piperazinecarboxylate” was not found, similar compounds can pose hazards. For example, “Benzyl chloroformate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, may be corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, is harmful if inhaled, and may cause cancer .
属性
IUPAC Name |
ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZRLDONDJGGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)
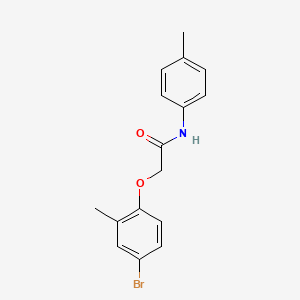
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)
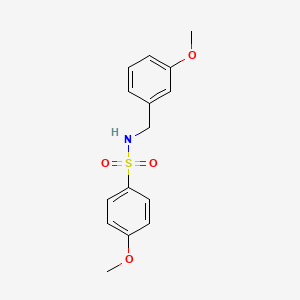
![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)
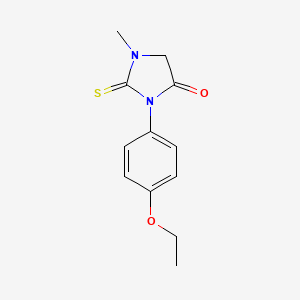
![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)
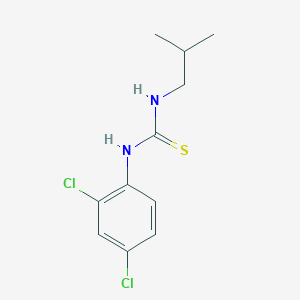
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)
